molecular formula C18H15NO3 B6548948 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester CAS No. 90033-86-6

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester

Cat. No. B6548948
Key on ui cas rn: 90033-86-6
M. Wt: 293.3 g/mol
InChI Key: MGUKTDNBGKTMHQ-UHFFFAOYSA-N
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Patent
US07511145B2

Procedure details

4-Amino-benzoic acid ethyl ester (66 g, 0.4 mol) and 3-oxo-3-phenyl-propionic acid ethyl ester (0.4 mol, 1 eq.) were dissolved in 500 mL cyclohexane and refluxed for 2 days using a Dean-Stark trap. The solution was filtered, the solvent evaporated and the residue recrystallized to give 4-(2-ethoxycarbonyl-1-phenyl-ethylideneamino)-benzoic acid ethyl ester (Compound 481a) MS: 340.18 (M+H+). 4-(2-Ethoxycarbonyl-1-phenyl-ethylideneamino)-benzoic acid ethyl ester was dissolved in diphenyl-methanone (250 mL) and heated to 250° C. for 4 hr. The resulting solution was diluted with diethyl ether and filtered to give 48.6 g of the title intermediate as a white crystalline solid.
Name
4-(2-Ethoxycarbonyl-1-phenyl-ethylideneamino)-benzoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:25])[C:5]1[CH:10]=[CH:9][C:8]([N:11]=[C:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:13][C:14]([O:16]CC)=O)=[CH:7][CH:6]=1)[CH3:2]>C1(C(C2C=CC=CC=2)=O)C=CC=CC=1.C(OCC)C>[CH2:1]([O:3][C:4]([C:5]1[CH:6]=[C:7]2[C:8](=[CH:9][CH:10]=1)[NH:11][C:12]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[CH:13][C:14]2=[O:16])=[O:25])[CH3:2]

Inputs

Step One
Name
4-(2-Ethoxycarbonyl-1-phenyl-ethylideneamino)-benzoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)N=C(CC(=O)OCC)C1=CC=CC=C1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=C2C(C=C(NC2=CC1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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